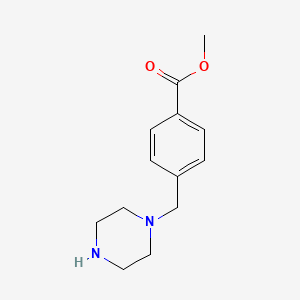

Methyl 4-piperazin-1-ylmethylbenzoate

Descripción general

Descripción

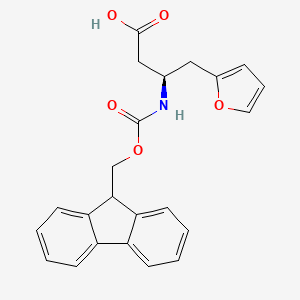

“Methyl 4-piperazin-1-ylmethylbenzoate” is an organic compound typically used as a starting material in the synthesis of pharmaceutical compounds .

Synthesis Analysis

The synthesis of piperazine derivatives, such as “Methyl 4-piperazin-1-ylmethylbenzoate”, has seen recent developments. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular formula of “Methyl 4-piperazin-1-ylmethylbenzoate” is C13H18N2O2 . The InChI code is 1S/C12H16N2O2/c1-16-12(15)10-2-4-11(5-3-10)14-8-6-13-7-9-14/h2-5,13H,6-9H2,1H3 .Aplicaciones Científicas De Investigación

Analytical Chemistry

Methyl 4-piperazin-1-ylmethylbenzoate: is utilized in analytical chemistry for the development of novel chromatographic methods. Its unique structure allows it to act as a potential marker or reference compound in the calibration of analytical instruments .

Biopharma Production

In the biopharmaceutical sector, this compound finds its application as an intermediate in the synthesis of more complex molecules. It’s particularly useful in the production of pharmaceuticals that target neurological disorders due to its piperazine moiety .

Material Science

The compound’s robust chemical structure makes it suitable for material science research, especially in the creation of new polymeric materials that require a balance of flexibility and rigidity .

Nanotechnology

Methyl 4-piperazin-1-ylmethylbenzoate: can be used in the field of nanotechnology, particularly in the design and synthesis of nanoscale materials that can be used for drug delivery systems. Its ability to interact with various biological molecules makes it a candidate for creating targeted delivery mechanisms .

Solar Applications

Research into renewable energy sources has explored the use of this compound in solar applications. Its molecular structure could potentially be modified to create organic photovoltaic cells, contributing to the development of more efficient solar panels .

Drug Delivery Systems

Due to its compatibility with various biological systems, Methyl 4-piperazin-1-ylmethylbenzoate is being studied for its use in drug delivery systems. It could be used to modify the surface of drug-carrying particles to enhance their delivery to specific sites within the body .

Controlled Environment and Cleanroom Solutions

The stability of Methyl 4-piperazin-1-ylmethylbenzoate under different environmental conditions makes it an excellent candidate for research in controlled environments and cleanrooms. It can be used in the calibration of environmental monitoring equipment .

Advanced Battery Science and Technology

In the field of advanced battery science, this compound’s electrochemical properties are being investigated for use in the development of new types of batteries. Its structural components may contribute to the efficiency and longevity of battery cells .

Safety and Hazards

Propiedades

IUPAC Name |

methyl 4-(piperazin-1-ylmethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O2/c1-17-13(16)12-4-2-11(3-5-12)10-15-8-6-14-7-9-15/h2-5,14H,6-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJIVYTXCTMWGLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427001 | |

| Record name | methyl 4-piperazin-1-ylmethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-piperazin-1-ylmethylbenzoate | |

CAS RN |

86620-81-7 | |

| Record name | methyl 4-piperazin-1-ylmethylbenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | methyl 4-[(piperazin-1-yl)methyl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.